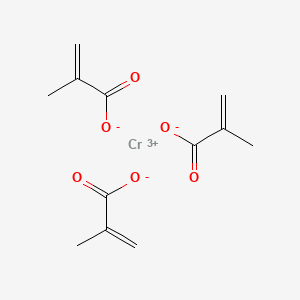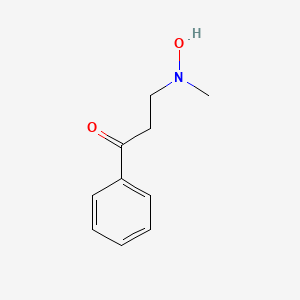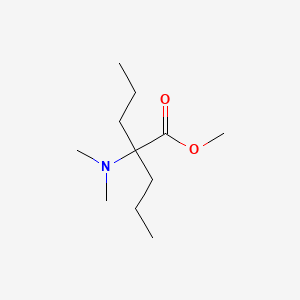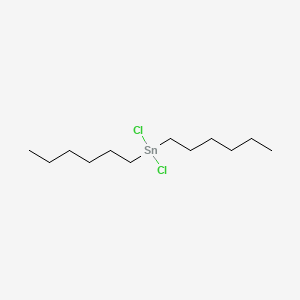
Dihexyltin dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyltin dichloride is an organotin compound with the molecular formula C12H26Cl2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Preparation Methods
Dihexyltin dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
SnCl4+2C6H13MgBr→(C6H13)2SnCl2+2MgBrCl
In industrial settings, this compound can be produced through the direct reaction of hexyl chloride with metallic tin in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Dihexyltin dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihexyltin oxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: Reduction of this compound can yield dihexyltin hydride. Common reducing agents include lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles. For example, reacting with sodium methoxide can produce dihexyltin dimethoxide.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields dihexyltin oxide, while reduction with lithium aluminum hydride produces dihexyltin hydride.
Scientific Research Applications
Dihexyltin dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential use in anticancer therapies due to its ability to interact with cellular components.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics.
Mechanism of Action
The mechanism of action of dihexyltin dichloride involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.
Comparison with Similar Compounds
Dihexyltin dichloride can be compared with other organotin compounds such as diphenyltin dichloride and dibutyltin dichloride. While all these compounds share a common tin center, their chemical properties and applications differ due to the nature of the organic groups attached to the tin atom.
Diphenyltin dichloride: This compound has phenyl groups attached to the tin atom, making it more aromatic and less reactive in certain chemical reactions compared to this compound.
Dibutyltin dichloride: With butyl groups attached, this compound is more commonly used as a catalyst in industrial processes.
The uniqueness of this compound lies in its hexyl groups, which provide a balance between reactivity and stability, making it suitable for a variety of applications.
References
Properties
CAS No. |
2767-41-1 |
|---|---|
Molecular Formula |
C12H26Cl2Sn |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
dichloro(dihexyl)stannane |
InChI |
InChI=1S/2C6H13.2ClH.Sn/c2*1-3-5-6-4-2;;;/h2*1,3-6H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
AXQSJCWCXATTNE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
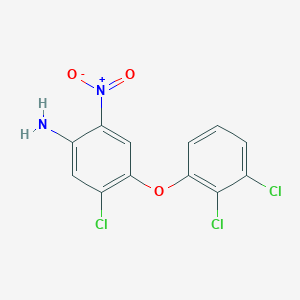

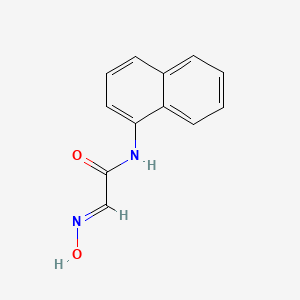
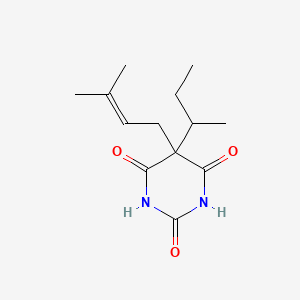
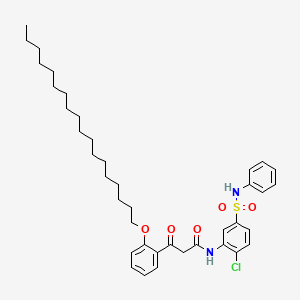
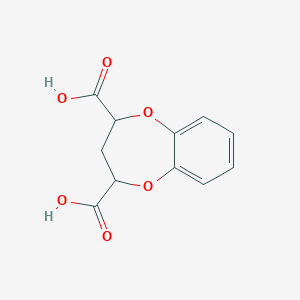
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
